N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-en-1-ylcarbamothioyl)piperazin-2-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-en-1-ylcarbamothioyl)piperazin-2-yl]acetamide is a structurally complex organic compound featuring a 4-ethoxyphenyl group, acetamide backbone, and a modified piperazine ring substituted with a 3-oxo group and a prop-2-en-1-ylcarbamothioyl moiety. The ethoxy group enhances lipophilicity, while the piperazine and carbamothioyl groups may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-enylcarbamothioyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-9-20-18(26)22-11-10-19-17(24)15(22)12-16(23)21-13-5-7-14(8-6-13)25-4-2/h3,5-8,15H,1,4,9-12H2,2H3,(H,19,24)(H,20,26)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYZYWDXFULDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-en-1-ylcarbamothioyl)piperazin-2-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.
Formation of the Acetamide Moiety: The acetamide group is introduced through the reaction of an amine with acetic anhydride or acetyl chloride.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the ethoxyphenyl and acetamide groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety, potentially forming amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-en-1-ylcarbamothioyl)piperazin-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-en-1-ylcarbamothioyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Biological Activity
N-(4-ethoxyphenyl)-2-[3-oxo-1-(prop-2-en-1-ylcarbamothioyl)piperazin-2-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes an ethoxy group, a piperazine ring, and a thioamide moiety, which contribute to its biological properties.
Research indicates that this compound exhibits its biological activity through multiple pathways:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant effects in inhibiting the growth of various cancer cell lines, particularly breast cancer cells. Its mechanism involves the disruption of cellular pathways essential for cancer cell survival and proliferation.
- Interaction with Poly (ADP-Ribose) Polymerase (PARP) : Similar compounds have been reported to inhibit PARP activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis in cancerous cells.
- Induction of Apoptosis : The compound has been associated with increased activity of caspases (specifically CASPASE 3/7), which are key executors in the apoptosis pathway. This effect was noted in studies where treated cells exhibited elevated levels of cleaved PARP and phosphorylated H2AX, markers indicative of apoptosis.
Efficacy Studies
A study evaluated the efficacy of the compound against human breast cancer cells, reporting an IC50 value of approximately 18 µM, indicating moderate potency compared to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 18 | PARP inhibition |
| Olaparib | 57.3 | PARP inhibition |
Case Studies
Case Study 1: Breast Cancer Cells
In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells. The treatment resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer management .
Case Study 2: Mechanistic Insights
Further mechanistic studies using molecular docking simulations revealed that the compound interacts favorably with the active site of PARP1, enhancing its potential as a targeted therapy for cancers reliant on this enzyme for DNA repair .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
